molecular formula C12H11NO2 B14365170 (5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one CAS No. 90141-17-6

(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one

Cat. No.: B14365170
CAS No.: 90141-17-6
M. Wt: 201.22 g/mol
InChI Key: XMVQRAXDCUNBMS-UHFFFAOYSA-N
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Description

(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a methyl group and a 4-methylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one typically involves the condensation of 4-methylbenzaldehyde with 4-methyl-2-furoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents. Typical reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed:

    Oxidation: Formation of furan oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methyl-2-furoic acid: A precursor in the synthesis of (5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one.

    4-Methylbenzaldehyde: Another precursor used in the synthesis.

    2-Furylmethylamine: A structurally related compound with similar functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

90141-17-6

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-methyl-5-(4-methylphenyl)iminofuran-2-one

InChI

InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)13-12-9(2)7-11(14)15-12/h3-7H,1-2H3

InChI Key

XMVQRAXDCUNBMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC(=O)O2)C

Origin of Product

United States

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